molecular formula C21H22N4O3S B2433071 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847916-15-8

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2433071
CAS No.: 847916-15-8
M. Wt: 410.49
InChI Key: YBPRXYYVZPIKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Drug Development

1-((Tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline and its derivatives have been explored in the development of new anticancer drugs. For instance, studies have synthesized and assessed the cytotoxicity of various imidazoquinoxaline derivatives, identifying some compounds with potent cytotoxicity against specific cancer cell lines. These compounds have shown effectiveness against human gastric adenocarcinoma and colon tumor cells, highlighting their potential as selective antitumor agents (Yoo, Suh, & Park, 1998) (Suh, Kang, Yoo, Park, & Lee, 2000).

Receptor Ligand Research

Research into imidazoquinoxaline derivatives has included their role as ligands for various receptors. Studies have found that certain derivatives can function as bioisosteres for cyano and nitro groups, showing potent activity for specific receptors, such as the AMPA receptor. This indicates their potential use in neurological studies and drug development (Ohmori et al., 1994).

Synthetic Chemistry and Medicinal Chemistry

The synthesis of imidazoquinoxaline derivatives, including this compound, has been a subject of interest in the field of synthetic and medicinal chemistry. The development of new synthetic strategies for these compounds is crucial for their application in drug discovery and development. Recent advancements include the use of I2-mediated direct sp3 C–H amination reactions, which offer a more efficient and scalable method for synthesizing these compounds (Chen et al., 2020).

Fluorescence and Spectroscopic Studies

Imidazoquinoxaline derivatives have also been studied for their fluorescence properties. These compounds, due to their unique structural features, exhibit distinct fluorescence characteristics, which can be utilized in various scientific applications, such as in the development of novel fluorescent materials (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010).

Mechanism of Action

Target of Action

The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, including ion channel modulation, cell differentiation, and survival, as well as the regulation of mood and cognition.

Mode of Action

The compound interacts with the σ1 receptor, demonstrating a low nanomolar affinity . It also shows high selectivity towards the vesicular acetylcholine transporter and other receptors

Biochemical Pathways

The compound’s interaction with the σ1 receptor can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway through the IP3 receptor, which is crucial for various cellular functions . .

Pharmacokinetics

A related compound demonstratedhigh brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice This suggests that the compound might have good bioavailability and can cross the blood-brain barrier effectively

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ1 receptor. In animal studies, a related compound showed a reduced level of binding in the cortex and hippocampus of the senescence-accelerated prone mice compared to that of the senescence-accelerated resistant mice . This indicates the potential dysfunction of σ1 receptors in neurodegenerative diseases like Alzheimer’s disease .

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15-6-4-8-17(12-15)29(26,27)25-14-24(13-16-7-5-11-28-16)20-21(25)23-19-10-3-2-9-18(19)22-20/h2-4,6,8-10,12,16H,5,7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPRXYYVZPIKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.